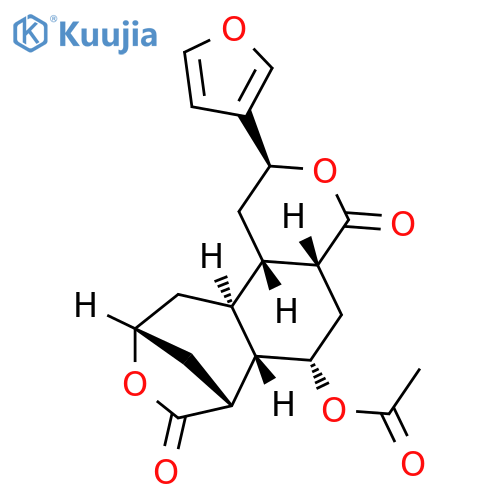Cas no 1092368-67-6 (8-epidiosbulbin E acetate)

8-epidiosbulbin E acetate structure
商品名:8-epidiosbulbin E acetate
CAS番号:1092368-67-6
MF:C20H22O7
メガワット:374.3845
MDL:MFCD31693296
CID:4555726
8-epidiosbulbin E acetate 化学的及び物理的性質
名前と識別子
-
- 8-epidiosbulbin E acetate
- (2S,4aR,6S,6aS,7R,10R,11aS,11bS)-6-(Acetyloxy)-2-(3-furanyl)octahydro-7,10-methano-2H-pyrano[4,3-g][3]benzoxepin-4,8(1H,4aH)-dione
-
- MDL: MFCD31693296
計算された属性
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 222-224 ºC
- ようかいど: ほとんど溶けない(0.02 g/l)(25ºC)、
8-epidiosbulbin E acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D660243-20mg |
8-epidiosbulbin E acetate |
1092368-67-6 | 98% (HPLC) | 20mg |
$435 | 2024-05-25 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5706-25 mg |
8-epidiosbulbin E acetate |
1092368-67-6 | 25mg |
¥1235.00 | 2022-03-01 | ||
| TargetMol Chemicals | T5706-50mg |
8-epidiosbulbin E acetate |
1092368-67-6 | 98% | 50mg |
¥ 1852 | 2023-09-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X109721A-10mg |
8-epidiosbulbin E acetate |
1092368-67-6 | 0.98 | 10mg |
¥2516.4 | 2024-07-20 | |
| TargetMol Chemicals | T5706-5mg |
8-epidiosbulbin E acetate |
1092368-67-6 | 98% | 5mg |
¥ 478 | 2023-09-15 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5706-2 mg |
8-epidiosbulbin E acetate |
1092368-67-6 | 2mg |
¥335.00 | 2022-03-01 | ||
| TargetMol Chemicals | T5706-10 mg |
8-epidiosbulbin E acetate |
1092368-67-6 | 98% | 10mg |
¥ 686 | 2023-07-11 | |
| TargetMol Chemicals | T5706-25mg |
8-epidiosbulbin E acetate |
1092368-67-6 | 98% | 25mg |
¥ 1235 | 2023-09-15 | |
| TargetMol Chemicals | T5706-5 mg |
8-epidiosbulbin E acetate |
1092368-67-6 | 98% | 5mg |
¥ 478 | 2023-07-11 | |
| TargetMol Chemicals | T5706-50 mg |
8-epidiosbulbin E acetate |
1092368-67-6 | 98% | 50mg |
¥ 1,852 | 2023-07-11 |
8-epidiosbulbin E acetate 関連文献
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
4. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
1092368-67-6 (8-epidiosbulbin E acetate) 関連製品
- 8006-90-4(Peppermint oil)
- 13476-25-0(Linderane)
- 28808-62-0(Fraxinellone)
- 471-54-5(Isocolumbin)
- 117621-06-4(2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid)
- 58812-37-6(Toosendanin)
- 1063-77-0(Nomilin)
- 1180-71-8(Limonin)
- 145667-75-0((3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3R)-3-hydroxy-5-phenylpentyl2H-cyclopentabfuran-2-one)
- 751-03-1(Obacunone)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:1092368-67-6)8-Epidiosbulbin E acetate

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ